molecular formula C12H14ClNO B7460576 N-(3-Chlorobenzyl)cyclobutanecarboxamide

N-(3-Chlorobenzyl)cyclobutanecarboxamide

カタログ番号 B7460576
分子量: 223.70 g/mol
InChIキー: BGCBIDOWQINQSH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-Chlorobenzyl)cyclobutanecarboxamide, also known as ABT-199, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) proteins. Bcl-2 proteins are involved in the regulation of cell death and survival, and aberrant expression of these proteins is often observed in cancer cells. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for various types of cancer.

作用機序

The mechanism of action of N-(3-Chlorobenzyl)cyclobutanecarboxamide involves binding to the hydrophobic groove of Bcl-2 proteins, thereby disrupting their interactions with pro-apoptotic proteins and promoting apoptosis in cancer cells. N-(3-Chlorobenzyl)cyclobutanecarboxamide has been shown to have high selectivity for Bcl-2 proteins over other members of the Bcl-2 family, such as Bcl-xL and Mcl-1.
Biochemical and Physiological Effects:
In addition to its pro-apoptotic effects, N-(3-Chlorobenzyl)cyclobutanecarboxamide has been shown to have other biochemical and physiological effects. For example, N-(3-Chlorobenzyl)cyclobutanecarboxamide can induce autophagy in cancer cells, which may contribute to its anti-cancer activity. N-(3-Chlorobenzyl)cyclobutanecarboxamide has also been reported to have immunomodulatory effects, such as enhancing the activity of T cells and natural killer cells.

実験室実験の利点と制限

N-(3-Chlorobenzyl)cyclobutanecarboxamide has several advantages for lab experiments, including its high selectivity for Bcl-2 proteins, its potent pro-apoptotic activity, and its ability to induce autophagy and modulate immune responses. However, N-(3-Chlorobenzyl)cyclobutanecarboxamide also has some limitations, such as its potential toxicity to normal cells and its limited efficacy in some types of cancer.

将来の方向性

Despite the promising results of N-(3-Chlorobenzyl)cyclobutanecarboxamide in preclinical and clinical studies, there are still several areas for future research. Some possible future directions include:
1. Developing combination therapies that enhance the efficacy of N-(3-Chlorobenzyl)cyclobutanecarboxamide and overcome resistance mechanisms in cancer cells.
2. Investigating the potential of N-(3-Chlorobenzyl)cyclobutanecarboxamide for the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
3. Improving the pharmacokinetic properties of N-(3-Chlorobenzyl)cyclobutanecarboxamide, such as its bioavailability and half-life, to optimize its therapeutic potential.
4. Developing novel Bcl-2 inhibitors with improved selectivity and efficacy, based on the structure-activity relationships of N-(3-Chlorobenzyl)cyclobutanecarboxamide and related compounds.
In conclusion, N-(3-Chlorobenzyl)cyclobutanecarboxamide is a small molecule inhibitor that selectively targets Bcl-2 proteins and induces apoptosis in cancer cells. N-(3-Chlorobenzyl)cyclobutanecarboxamide has shown promising results in preclinical and clinical studies as a potential treatment for various types of cancer. Further research is needed to optimize the therapeutic potential of N-(3-Chlorobenzyl)cyclobutanecarboxamide and develop novel Bcl-2 inhibitors for the treatment of cancer and other diseases.

合成法

The synthesis of N-(3-Chlorobenzyl)cyclobutanecarboxamide involves several steps, including the preparation of intermediate compounds and the final coupling of the chlorobenzyl and cyclobutanecarboxamide moieties. The synthesis method has been described in detail in several research articles, and modifications to the method have also been reported to improve the yield and purity of the compound.

科学的研究の応用

N-(3-Chlorobenzyl)cyclobutanecarboxamide has been extensively studied in preclinical and clinical settings for its potential as a cancer treatment. In vitro studies have shown that N-(3-Chlorobenzyl)cyclobutanecarboxamide selectively targets Bcl-2 proteins and induces apoptosis in cancer cells with high Bcl-2 expression. In vivo studies have also demonstrated the efficacy of N-(3-Chlorobenzyl)cyclobutanecarboxamide in animal models of cancer, including lymphoma, leukemia, and solid tumors.

特性

IUPAC Name

N-[(3-chlorophenyl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-11-6-1-3-9(7-11)8-14-12(15)10-4-2-5-10/h1,3,6-7,10H,2,4-5,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCBIDOWQINQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chlorophenyl)methyl]cyclobutanecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。